molecular formula C16H15Cl2NO B8572265 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol

1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol

Cat. No.: B8572265
M. Wt: 308.2 g/mol
InChI Key: SFXIMUPKAOTJSI-UHFFFAOYSA-N
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Description

1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two 4-chlorophenyl groups attached to a central azetidin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is unique due to its specific azetidin-3-ol structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

1-[bis(4-chlorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(19-9-15(20)10-19)12-3-7-14(18)8-4-12/h1-8,15-16,20H,9-10H2

InChI Key

SFXIMUPKAOTJSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction mixture of 22.30 g (70.5 mmol) of 1-[bromo(4-chlorophenyl)methyl]-4-chlorobenzene, 5.67 g (77.6 mmol) of azetidin-3-ol (2) and 18.4 mL (105.75 mmol) of N,N-diisopropylethylamine in 250 mL of acetonitrile was rapidly stirred for 1.5 h at rt to 91° C. Reaction mixture was concentrated to remove solvents and residue was purified by silica gel chromatography with hexanes/ethyl acetate/ammonia (2M in MeOH)=100/30/0.5 to afford the title compound; 1NMR (CDCl3) δ 2.03 (br s, 1H), 2.81 (m, 2H), 3.55 (m, 2H), 4.34 (s, 1H), 4.50 (m, 1H), 7.29 (m, 4H), 7.34 (m, 4H).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction mixture of 22.30 g (70.5 mmol) of 1-[bromo(4-chlorophenyl)methyl]-4-chlorobenzene, 5.67 g (77.6 mmol) of azetidin-3-ol (2) and 18.4 mL (105.75 mmol) of DIEA in 250 mL of acetonitrile was rapidly stirred for 1.5 h at rt to 91° C., Reaction mixture was concentrated to remove solvents and residue was purified by silica gel chromatography with hexanes/ethyl acetate/ammonia (2M in MeOH)=100/30/0.5 to afford the title compound; 1H-NMR(CDCl3) δ 2.03 (br s, 1H), 2.81 (m, 2H), 3.55 (m, 2H), 4.34 (s, 1H), 4.50 (m, 1H), 7.29 (m, 4H), 7.34 (m, 4H).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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